molecular formula C99H175BrClN7O6+2 B12300664 Cetacaine CAS No. 64082-67-3

Cetacaine

Cat. No.: B12300664
CAS No.: 64082-67-3
M. Wt: 1674.8 g/mol
InChI Key: OMAFOCBRUMMGGS-UHFFFAOYSA-M
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Preparation Methods

Cetacaine is synthesized by combining its active ingredients in specific proportions. The preparation involves dissolving benzocaine, butamben, and tetracaine hydrochloride in a bland water-soluble base. The mixture also contains small amounts of benzalkonium chloride and cetyl dimethyl ethyl ammonium bromide . Industrial production methods ensure the precise formulation and consistency of the product, which is then packaged in different forms for medical use .

Chemical Reactions Analysis

Cetacaine undergoes various chemical reactions, primarily involving its active ingredients:

    Oxidation and Reduction: Benzocaine, butamben, and tetracaine hydrochloride can undergo oxidation and reduction reactions under specific conditions.

    Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cetacaine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Cetacaine is unique due to its combination of three active ingredients, which provides a more effective and longer-lasting anesthetic effect compared to single-component anesthetics. Similar compounds include:

This compound’s unique formulation allows for rapid onset and extended duration of anesthesia, making it a preferred choice in many medical and dental procedures .

Properties

CAS No.

64082-67-3

Molecular Formula

C99H175BrClN7O6+2

Molecular Weight

1674.8 g/mol

IUPAC Name

benzyl-dimethyl-octadecylazanium;benzyl-dimethyl-octylazanium;butyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate;ethyl 4-aminobenzoate;ethyl-hexadecyl-dimethylazanium;bromide;hydrochloride

InChI

InChI=1S/C27H50N.C20H44N.C17H30N.C15H24N2O2.C11H15NO2.C9H11NO2.BrH.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;1-2-12-9(11)7-3-5-8(10)6-4-7;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;5-20H2,1-4H3;9-11,13-14H,4-8,12,15-16H2,1-3H3;6-9,16H,4-5,10-12H2,1-3H3;4-7H,2-3,8,12H2,1H3;3-6H,2,10H2,1H3;2*1H/q3*+1;;;;;/p-1

InChI Key

OMAFOCBRUMMGGS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCCCOC(=O)C1=CC=C(C=C1)N.CCOC(=O)C1=CC=C(C=C1)N.Cl.[Br-]

Origin of Product

United States

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